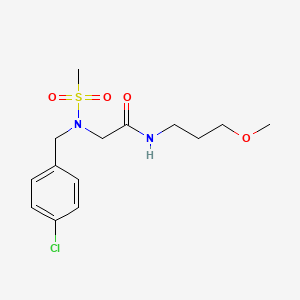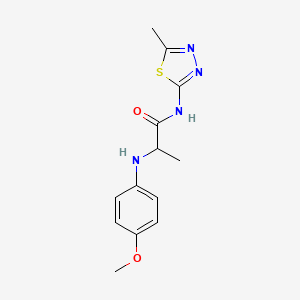![molecular formula C17H18N2O2S B4723276 methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4723276.png)
methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate, also known as MMTCB, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MMTCB belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate is not fully understood, but studies have suggested that it may act through multiple pathways. methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. Furthermore, methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of the viral protease, which is essential for the replication of HIV-1 and HCV viruses. methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has also been shown to increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress-induced damage.
Biochemical and Physiological Effects:
methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to exhibit various biochemical and physiological effects, including antitumor, antiviral, and neuroprotective properties. methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to induce apoptosis in cancer cells, inhibit viral replication, and protect against oxidative stress-induced neuronal damage. methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has also been shown to increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate is its potent antitumor and antiviral activity, making it a potential candidate for cancer and viral therapy. Furthermore, methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. However, one limitation of methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate is its potential toxicity, as it has been shown to exhibit cytotoxicity in normal cells at high concentrations. Therefore, further studies are needed to determine the optimal dosage and toxicity profile of methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate.
Direcciones Futuras
For the research on methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate include the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, further studies are needed to determine the exact mechanism of action of methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate and its potential therapeutic applications in various diseases. Additionally, studies are needed to determine the optimal dosage and toxicity profile of methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate in humans.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the replication of HIV-1 and HCV viruses, making it a potential candidate for antiviral therapy. methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has also been studied for its neuroprotective properties, as it has been shown to protect against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
methyl 4-methyl-3-[(3-methylphenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-5-4-6-14(9-11)18-17(22)19-15-10-13(16(20)21-3)8-7-12(15)2/h4-10H,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYPTFGSCXENSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4723202.png)


![N-(3-methylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4723221.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4723225.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-8-chloro-2-(2-methylphenyl)quinoline](/img/structure/B4723229.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723251.png)
![N-cyclohexyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4723259.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4723261.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4723268.png)
![4-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4723272.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4723275.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4723282.png)
![methyl 3-(2-anilino-2-oxoethyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4723285.png)